molecular formula C18H20ClN3O3S B4645682 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide

Cat. No.: B4645682
M. Wt: 393.9 g/mol
InChI Key: MLRPNHJYXRMERI-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the acetylation of piperazine to form 4-acetylpiperazine.

    Chlorination: The next step involves the chlorination of a suitable phenyl precursor to introduce the chlorine atom at the desired position.

    Coupling Reaction: The chlorinated phenyl compound is then coupled with the acetylpiperazine derivative under appropriate conditions to form the intermediate product.

    Sulfonation: Finally, the intermediate product undergoes sulfonation to introduce the benzenesulfonamide group, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetyl group to an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide-sensitive enzymes.

    Industrial Processes: The compound’s reactivity and stability make it suitable for use in industrial applications, such as in the synthesis of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The piperazine ring and benzenesulfonamide moiety play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide: This compound shares a similar piperazine and chlorophenyl structure but differs in the presence of a benzamide group instead of a benzenesulfonamide group.

    2-(4-Acetylpiperazin-1-yl)acetic acid: This compound contains the acetylpiperazine moiety but lacks the chlorophenyl and benzenesulfonamide groups.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-14(23)21-10-12-22(13-11-21)18-16(19)8-5-9-17(18)20-26(24,25)15-6-3-2-4-7-15/h2-9,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRPNHJYXRMERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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